molecular formula C7H11IN2O B2849234 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole CAS No. 1639858-69-7

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

Cat. No.: B2849234
CAS No.: 1639858-69-7
M. Wt: 266.082
InChI Key: AVGLUHWXWYETOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to form 1-(1-Ethoxyethyl)-1H-pyrazole. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyrazole ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into the potential therapeutic applications of pyrazole derivatives has shown promise in areas such as anti-inflammatory, analgesic, and anticancer activities. This compound may be explored for similar applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethoxyethyl group and iodine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as 1-(1-Ethoxyethyl)-1H-pyrazole and 3-iodo-1H-pyrazole. The presence of both the ethoxyethyl group and iodine atom in this compound makes it unique compared to these similar compounds. This combination of functional groups can result in different chemical reactivity and biological activity, highlighting its potential for diverse applications.

Similar compounds include:

  • 1-(1-Ethoxyethyl)-1H-pyrazole
  • 3-iodo-1H-pyrazole
  • 1-ethyl-3-iodo-1H-pyrazole

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their properties and applications.

Properties

IUPAC Name

1-(1-ethoxyethyl)-3-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGLUHWXWYETOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.